molecular formula C12H10ClN B8060189 3-Chloro-5-phenylaniline

3-Chloro-5-phenylaniline

Cat. No.: B8060189
M. Wt: 203.67 g/mol
InChI Key: OSBHKVOMPHYEKR-UHFFFAOYSA-N
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Description

3-Chloro-5-phenylaniline is an organic compound with the molecular formula C12H10ClN It is a derivative of aniline, where the amino group is substituted with a chlorine atom at the 3rd position and a phenyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-phenylaniline typically involves the nitration of chlorobenzene followed by reduction and subsequent amination. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-phenylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: It undergoes nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under appropriate conditions.

Major Products Formed:

Scientific Research Applications

3-Chloro-5-phenylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-phenylaniline involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. It may also inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

    3-Chloroaniline: Similar structure but lacks the phenyl group at the 5th position.

    5-Phenylaniline: Similar structure but lacks the chlorine atom at the 3rd position.

    3-Chloro-4-phenylaniline: Similar structure with the phenyl group at the 4th position instead of the 5th.

Uniqueness: 3-Chloro-5-phenylaniline is unique due to the specific positioning of the chlorine and phenyl groups, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-chloro-5-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBHKVOMPHYEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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